![molecular formula C6H6ClN3 B2790722 3H-Imidazo[4,5-b]pyridine hydrochloride CAS No. 929190-98-7](/img/structure/B2790722.png)

3H-Imidazo[4,5-b]pyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

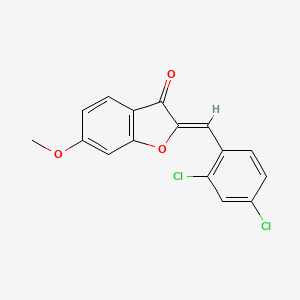

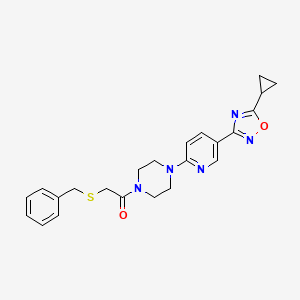

3H-Imidazo[4,5-b]pyridine hydrochloride is a chemical compound with the empirical formula C7H8ClN3. It is a solid substance . The imidazopyridine group, to which this compound belongs, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine has also been reported .Molecular Structure Analysis

The molecular structure of 3H-Imidazo[4,5-b]pyridine hydrochloride is characterized by an imidazole ring fused with a pyridine moiety . Further structural analysis would require more specific data.Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . More detailed information about specific chemical reactions involving 3H-Imidazo[4,5-b]pyridine hydrochloride would require additional data.Physical And Chemical Properties Analysis

3H-Imidazo[4,5-b]pyridine hydrochloride is a solid substance . More specific physical and chemical properties would require additional data.Applications De Recherche Scientifique

Corrosion Inhibition

3H-Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Compounds such as SB9a and SB14a demonstrated high inhibition efficiency, reaching 90% for SB14a and 88% for SB9a at 0.1 mM concentration. These derivatives act as mixed-type inhibitors, with their effectiveness supported by various methods including Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Density Functional Theory (DFT) calculations (Saady et al., 2021).

Anticancer and Anti-inflammatory Potential

Studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown potential as anticancer and anti-inflammatory agents. These compounds exhibited moderate cytotoxic activity against various cancer cell lines and showed selective COX-2 inhibitory activity. Molecular docking studies revealed similarities in the binding mode of the most active compounds to celecoxib in the COX-2 enzyme site (Kirwen et al., 2016).

Antimicrobial and Anticancer Properties

Synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and their evaluation for antimicrobial and anticancer activities have been conducted. Some compounds showed prominent antibacterial and antifungal activities, while others displayed significant anticancer effects against breast cancer cell lines (Shelke et al., 2017).

Vibrational Spectra and Molecular Structure Analysis

Research on the molecular structure and vibrational energy levels of 3H-imidazo[4,5-b]pyridine and its derivatives has been conducted using density functional theory (DFT). This study provides insights into the influence of substituents on molecular properties and interactions, such as hydrogen bonding, which is crucial for understanding their biological activity (Lorenc et al., 2008).

Safety and Hazards

The safety data sheet for 3H-Imidazo[4,5-b]pyridine suggests that it should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

1H-imidazo[4,5-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3.ClH/c1-2-5-6(7-3-1)9-4-8-5;/h1-4H,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIFMKSYWAOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Imidazo[4,5-b]pyridine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2790639.png)

![2-(3-Chlorophenyl)-N-[cyano-(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2790642.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2790644.png)

![3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2790649.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2790650.png)

![N-benzyl-2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2790651.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2790654.png)

![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2790661.png)